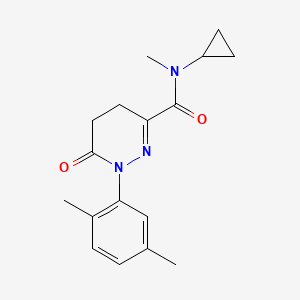![molecular formula C18H16N4O3 B7534207 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide, also known as AMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound has been studied for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is complex and involves the modulation of various biological pathways. In cancer research, 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inflammation research has demonstrated that 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorder research, 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation. Inflammation research has demonstrated that 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorder research, 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several advantages for lab experiments, including its ability to modulate various biological pathways and its potential therapeutic uses in various diseases. However, there are also limitations to using 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide in lab experiments. One limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results. Another limitation is that the compound may have poor solubility or stability, which could affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide. One direction is to further investigate the compound's mechanism of action and its potential therapeutic uses in various diseases. Another direction is to develop new derivatives of 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide that have improved solubility, stability, and efficacy. Additionally, future research could focus on the development of new drug delivery systems for 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide, such as nanoparticles or liposomes, to improve its bioavailability and targeting. Overall, 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a promising compound for scientific research, with potential applications in various fields of medicine.
Méthodes De Synthèse
The synthesis of 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide involves several steps, including the reaction of 4-aminobenzamide with acetic anhydride to form N-acetyl-4-aminobenzamide. This intermediate is then reacted with 3-(5-methyl-1,2,4-oxadiazol-3-yl) aniline to form the final product, 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide. The purity of the final product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has demonstrated that 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorder research, 4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
4-acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11(23)19-15-8-6-13(7-9-15)18(24)21-16-5-3-4-14(10-16)17-20-12(2)25-22-17/h3-10H,1-2H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDJMPCRMOPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)

![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)


![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
